(4-Phenyl-1,3-thiazol-2-yl)methanol basic properties
(4-Phenyl-1,3-thiazol-2-yl)methanol basic properties
An In-depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Properties, Synthesis, and Applications
Authored by Gemini, Senior Application Scientist
Abstract
The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, (4-Phenyl-1,3-thiazol-2-yl)methanol. We delve into its fundamental physicochemical properties, outline robust synthetic and characterization methodologies, and explore its established and potential biological activities. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of thiazole-based compounds for therapeutic applications.
Core Physicochemical and Structural Properties
(4-Phenyl-1,3-thiazol-2-yl)methanol is a small molecule featuring a central thiazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (4-phenyl-1,3-thiazol-2-yl)methanol | PubChem |
| Molecular Formula | C₁₀H₉NOS | [1][2] |
| Molecular Weight | 191.25 g/mol | [2][3][4] |
| CAS Number | 33015-67-1 | PubChem |
| PubChem CID | 698895 | [1] |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CO | [2] |
Structural Representation
Caption: 2D structure of (4-Phenyl-1,3-thiazol-2-yl)methanol.
Synthesis and Structural Characterization
The synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol can be approached through several routes. A common and reliable strategy involves the initial formation of a 2-carboxy- or 2-carbethoxy-4-phenylthiazole intermediate, followed by reduction to the primary alcohol. The Hantzsch thiazole synthesis is a foundational method for constructing the core ring system.
Synthetic Workflow
A plausible and efficient synthesis involves a two-step process starting from commercially available reagents. First, the 4-phenyl-1,3-thiazole-2-carboxylic acid ethyl ester is formed via the Hantzsch synthesis. This is followed by a selective reduction of the ester to the desired alcohol.
Caption: General two-step synthetic workflow for the target compound.
Detailed Experimental Protocol: Reduction of Ethyl Ester
This protocol describes the reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate to (4-phenyl-1,3-thiazol-2-yl)methanol. This method is adapted from analogous reductions of similar thiazole esters.[5]
Materials:
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Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄), 2M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (deionized)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.
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Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
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Addition of Reducing Agent: Slowly add a 2M solution of lithium aluminum hydride in THF (2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.
-
-
Reaction Monitoring: Stir the resulting mixture under an inert argon atmosphere at 0 °C for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water (e.g., 0.5 mL per gram of LiAlH₄ used) while maintaining the temperature at 0 °C. This is followed by the addition of ethyl acetate.
-
Self-Validation: The careful quenching neutralizes the excess reactive hydride. The formation of a filterable solid (lithium and aluminum salts) indicates a successful quench.
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-
Work-up: Add anhydrous sodium sulfate to the mixture and stir for 15 minutes to remove all water.
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Isolation: Filter the resulting slurry and wash the solid cake with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (4-phenyl-1,3-thiazol-2-yl)methanol.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following spectral data are expected for (4-phenyl-1,3-thiazol-2-yl)methanol.
| Technique | Expected Observations |
| ¹H NMR | * Aromatic Protons (Phenyl): Multiplets in the range of δ 7.3-7.9 ppm (5H).[5] * Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring. * Methylene Protons (-CH₂-): A singlet around δ 4.8 ppm (2H).[5] * Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | * Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. * Thiazole Carbons: Signals corresponding to C2, C4, and C5. * Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm. |
| IR (KBr) | * O-H Stretch: A broad band around 3200-3400 cm⁻¹ (alcohol). * Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. * C=N Stretch (Thiazole): A characteristic absorption around 1600-1650 cm⁻¹. |
| Mass Spec. (EI) | * Molecular Ion (M⁺): A peak at m/z = 191. * Key Fragments: Loss of H₂O (m/z = 173), loss of CH₂OH (m/z = 160). |
Biological Activity and Therapeutic Potential
While specific studies on (4-phenyl-1,3-thiazol-2-yl)methanol are limited, the broader class of phenylthiazole derivatives exhibits a remarkable range of biological activities, making this compound a valuable scaffold for drug discovery.[6][7][8]
Known Activities of Phenylthiazole Scaffolds
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Antifungal Activity: Many phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[9] This makes them attractive candidates for developing new antifungal agents to combat resistant pathogens.[9]
-
Anticancer Activity: The thiazole moiety is present in several anticancer agents.[7] Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with topoisomerases.[7] Recent studies have identified phenylthiazole derivatives that dually target SIRT2 and EGFR, presenting a strategy to overcome drug resistance in cancer therapy.[7]
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Anti-inflammatory Activity: Certain substituted thiazoles have demonstrated significant in vitro and in vivo anti-inflammatory effects, partly through the inhibition of prostaglandin E2 (PGE2) secretion.[6]
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Antimicrobial and Anthelmintic Activity: Phenylthiazole derivatives have been synthesized and tested against various bacterial strains and have shown significant antifungal and anthelmintic properties.[10][11]
Potential Mechanism of Action (Conceptual)
As an intermediate or lead compound, (4-phenyl-1,3-thiazol-2-yl)methanol can be modified to interact with various biological targets. The diagram below illustrates a conceptual pathway where a derivative targets a key enzyme, such as a kinase or a metabolic enzyme like CYP51.
Caption: Conceptual mechanism of action for a phenylthiazole derivative.
Safety, Handling, and Storage
4.1. Hazard Identification Based on data for structurally related compounds, (4-phenyl-1,3-thiazol-2-yl)methanol should be handled with care. Potential hazards include:
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Harmful if swallowed.[4]
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Causes skin irritation.[4]
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Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
4.2. Recommended Precautions
-
Engineering Controls: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
(4-Phenyl-1,3-thiazol-2-yl)methanol is a versatile chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the well-documented biological activities of the phenylthiazole scaffold make it a compound of high interest. Future research should focus on derivatizing the hydroxyl group to create libraries of esters, ethers, and other functionalized analogues for screening against a wide array of biological targets, including kinases, viral enzymes, and fungal metabolic pathways. A thorough investigation of its own intrinsic biological activity is also warranted.
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[4-(1,3-Thiazol-2-yl)phenyl]methanol - GISSMO NMR . gissmo.nmrfam.wisc.edu. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH . National Institutes of Health. [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . pharmascholars.com. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . mdpi.com. [Link]
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